

CGP77675: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **CGP77675**, a potent and selective inhibitor of Src family kinases (SFKs). It details the compound's chemical properties, mechanism of action, and biological activity, supported by experimental data and methodologies. This guide is intended to serve as a valuable resource for researchers utilizing **CGP77675** in their studies.

Chemical Structure and Properties

CGP77675 is a synthetic, orally active small molecule inhibitor. Its core structure is a pyrrolo[2,3-d]pyrimidine, which is a common scaffold for kinase inhibitors.

Table 1: Chemical and Physical Properties of CGP77675



Property	Value	Reference	
IUPAC Name	1-(4-(4-amino-5-(3- methoxyphenyl)-7H- pyrrolo[2,3-d]pyrimidin-7- yl)phenethyl)piperidin-4-ol	[1]	
Molecular Formula	C26H29N5O2	[1]	
Molecular Weight	443.54 g/mol	[1]	
CAS Number	234772-64-6	[1]	
SMILES	O=C1CCN(CCC2=CC=C(N3C 4=C(C(C5=CC=CC(OC)=C5)= C3)C(N)=NC=N4)C=C2)CC1		
Appearance	Crystalline solid		
Solubility	Soluble in DMSO	_	

Mechanism of Action and Biological Activity

CGP77675 is a potent inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, survival, and migration.[2] Overactivity of SFKs has been implicated in the progression of several cancers and other diseases.[2]

CGP77675 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the kinase. This prevents the autophosphorylation of Src and the phosphorylation of its downstream substrates.[3]

In Vitro Kinase Inhibition

CGP77675 has been shown to inhibit the activity of several kinases with high potency. The half-maximal inhibitory concentrations (IC_{50}) against a panel of kinases are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of CGP77675 against Various Kinases



Target Kinase	IC50 (nM)	Reference	
Src (peptide substrate)	5-20	[1][3]	
Src (autophosphorylation)	40	[1][3]	
c-Yes	Low nanomolar		
Lck	290	[1]	
EGFR	150	[1]	
KDR (VEGFR2)	1000	[1]	
v-Abl	310	[1]	

Cell-Based Activity

CGP77675 has demonstrated significant activity in various cell-based assays, highlighting its potential therapeutic applications.

Table 3: Cellular Activity of CGP77675

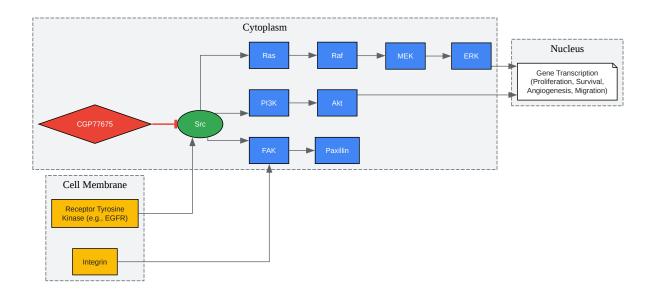
Assay	Cell Type	Effect	IC50 (μM)	Reference
Inhibition of Substrate Phosphorylation (Fak and Paxillin)	IC8.1 cells	Potent inhibition of tyrosine phosphorylation	0.2 (Fak), 0.5 (Paxillin)	[1]
Inhibition of Bone Resorption	Rat fetal long bone cultures	Inhibition of parathyroid hormone-induced bone resorption	0.8	[1]
Maintenance of mESC Self- Renewal	Mouse Embryonic Stem Cells	Maintained self- renewal and pluripotency in combination with a GSK3 inhibitor	Not Applicable	[4]



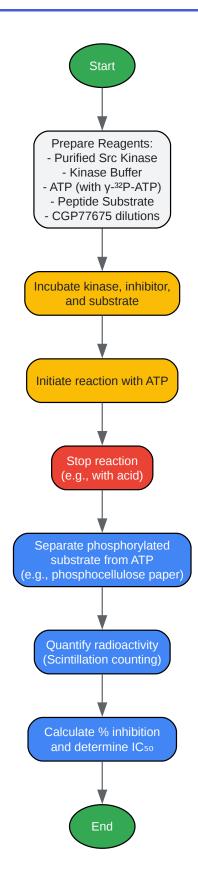
Signaling Pathways

CGP77675 primarily targets the Src signaling pathway. By inhibiting Src kinases, it effectively blocks the phosphorylation of downstream substrates, thereby modulating various cellular functions.









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